molecular formula C13H15N3O3S B4839669 4-(2-methoxyphenoxy)-N-1,3,4-thiadiazol-2-ylbutanamide

4-(2-methoxyphenoxy)-N-1,3,4-thiadiazol-2-ylbutanamide

Cat. No. B4839669
M. Wt: 293.34 g/mol
InChI Key: OYGLILPIULEZJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-methoxyphenoxy)-N-1,3,4-thiadiazol-2-ylbutanamide, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. This compound has gained attention in the scientific community due to its potential applications in various fields, including medicine, sports performance, and agriculture.

Mechanism of Action

4-(2-methoxyphenoxy)-N-1,3,4-thiadiazol-2-ylbutanamide exerts its effects by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by 4-(2-methoxyphenoxy)-N-1,3,4-thiadiazol-2-ylbutanamide leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which ultimately results in improved metabolic function.
Biochemical and Physiological Effects:
4-(2-methoxyphenoxy)-N-1,3,4-thiadiazol-2-ylbutanamide has been shown to have several biochemical and physiological effects, including increased endurance, improved lipid metabolism, and reduced inflammation. These effects are mediated by the activation of PPARδ and subsequent changes in gene expression.

Advantages and Limitations for Lab Experiments

4-(2-methoxyphenoxy)-N-1,3,4-thiadiazol-2-ylbutanamide has several advantages for use in lab experiments, including its high potency and specificity for PPARδ activation. However, its synthetic nature and potential for off-target effects may limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-(2-methoxyphenoxy)-N-1,3,4-thiadiazol-2-ylbutanamide, including its potential applications in the treatment of metabolic disorders, cardiovascular diseases, and cancer. Additionally, further studies are needed to better understand the mechanisms of action of 4-(2-methoxyphenoxy)-N-1,3,4-thiadiazol-2-ylbutanamide and to identify potential side effects and safety concerns.

Scientific Research Applications

4-(2-methoxyphenoxy)-N-1,3,4-thiadiazol-2-ylbutanamide has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. Several studies have shown that 4-(2-methoxyphenoxy)-N-1,3,4-thiadiazol-2-ylbutanamide can improve lipid metabolism, increase insulin sensitivity, and reduce inflammation, which are all important factors in the prevention and treatment of these diseases.

properties

IUPAC Name

4-(2-methoxyphenoxy)-N-(1,3,4-thiadiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-18-10-5-2-3-6-11(10)19-8-4-7-12(17)15-13-16-14-9-20-13/h2-3,5-6,9H,4,7-8H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGLILPIULEZJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCC(=O)NC2=NN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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